molecular formula C16H22N2O3 B2852351 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylacetamide CAS No. 2418714-75-5

2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylacetamide

Cat. No.: B2852351
CAS No.: 2418714-75-5
M. Wt: 290.363
InChI Key: XJBNQHOMTJPLRD-UHFFFAOYSA-N
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Description

2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aziridine ring, a cyclopropylmethyl group, and a phenoxy moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using a cyclopropylmethyl halide.

    Attachment of the Phenoxy Moiety: The phenoxy group can be attached through an etherification reaction using a phenol derivative and an appropriate leaving group.

    Formation of the Final Compound: The final step involves the acylation of the intermediate with N-methylacetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as basic or acidic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The aziridine ring is known for its reactivity, which allows the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine
  • 2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]benzamide

Uniqueness

2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-17-16(19)11-21-15-4-2-3-14(7-15)20-10-13-9-18(13)8-12-5-6-12/h2-4,7,12-13H,5-6,8-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBNQHOMTJPLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=CC(=C1)OCC2CN2CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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